IUPAC name for C8H8BrNO3
IUPAC name for C8H8BrNO3
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C8H8BrNO3 represents several structural isomers, each with distinct chemical properties and applications. This technical guide provides an in-depth analysis of a key isomer, 2-Bromo-4-nitroanisole , whose preferred IUPAC name is 2-bromo-1-methoxy-4-nitrobenzene . This compound serves as a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, provides a comprehensive overview of its synthesis with mechanistic insights, explores its chemical reactivity, and discusses its applications in drug discovery and material science. The guide is structured to offer not just procedural steps but also the causal reasoning behind methodological choices, ensuring a thorough understanding for researchers and development professionals.
Introduction: The Significance of Substituted Nitroaromatics
Nitroaromatic compounds are a cornerstone of modern organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions and directing electrophilic substitutions. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a vast landscape of chemical derivatives, including anilines, amides, and heterocyclic systems.
Within this class, 2-Bromo-4-nitroanisole (Figure 1) emerges as a particularly valuable building block.[1][2] Its trifunctional nature—a methoxy group (electron-donating), a bromine atom (a good leaving group and directing group), and a nitro group (electron-withdrawing and reducible)—provides synthetic chemists with multiple, orthogonal points for molecular elaboration. This guide will explore the synthesis and utility of this versatile intermediate.
Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 2-bromo-1-methoxy-4-nitrobenzene are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-4-nitroanisole
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-bromo-1-methoxy-4-nitrobenzene | [3] |
| Synonyms | 2-Bromo-4-nitroanisole, 3-Bromo-4-methoxynitrobenzene | [2][4] |
| CAS Number | 5197-28-4 | [3] |
| Molecular Formula | C7H6BrNO3 | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| Appearance | White to brown powder or crystals | [2][5] |
| Melting Point | 104-106 °C | [4][5] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [2] |
| InChI Key | JMUDXQVNBZCQRF-UHFFFAOYSA-N |[3] |
The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, in addition to the halogen, creates a unique electronic profile that is key to its synthetic utility.[2]
Synthesis and Mechanistic Insights
The most common and efficient synthesis of 2-Bromo-4-nitroanisole involves the electrophilic bromination of 4-nitroanisole. This pathway is favored due to the directing effects of the substituents on the aromatic ring.
The Causality of the Synthetic Route
The choice of 4-nitroanisole as the starting material is strategic. The methoxy group (-OCH3) is a strong activating, ortho-, para- directing group, while the nitro group (-NO2) is a strong deactivating, meta- directing group. When both are present, the powerful activating effect of the methoxy group dominates the directing outcome. Since the para position is blocked by the nitro group, electrophilic attack is strongly directed to the positions ortho to the methoxy group (C2 and C6). This regioselectivity is the cornerstone of this synthesis, leading to a high yield of the desired 2-bromo isomer.
N-bromosuccinimide (NBS) is often employed as the brominating agent.[5] It is a mild and safe source of electrophilic bromine (Br+), making it preferable to liquid bromine for controlled, high-yield laboratory-scale reactions.
Experimental Protocol: Synthesis from 4-Nitroanisole
The following protocol is a representative procedure for the synthesis of 2-Bromo-4-nitroanisole.[5]
Materials:
-
4-nitroanisole
-
N-bromosuccinimide (NBS)
-
Solvent (e.g., ethyl acetate)
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Stainless steel grinding jar and ball (for ball milling method) or appropriate reaction flask
Procedure:
-
Reactant Setup: In a 10 mL stainless steel grinding jar, place 4-nitroanisole (e.g., 100 mg, 0.65 mmol) and N-bromosuccinimide (a slight molar excess, e.g., 1.2 to 1.5 equivalents). Add a stainless steel ball (5 mm diameter).
-
Reaction: Conduct the ball milling reaction. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Workup: Upon completion, transfer the reaction mixture into 30 mL of ethyl acetate.
-
Purification: Cool the ethyl acetate mixture to 0°C. The succinimide byproduct will precipitate. Separate the filtrate containing the product from the precipitate by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure (vacuum) to yield the crude product.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol. The final product, 2-bromo-4-nitroanisole, is typically obtained as a colorless to light brown powder.[5]
This self-validating protocol relies on TLC for reaction monitoring, ensuring that the reaction is stopped at optimal conversion, and uses straightforward filtration and concentration for product isolation.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-nitroanisole.
Caption: Workflow for the synthesis of 2-Bromo-4-nitroanisole.
Chemical Reactivity and Synthetic Applications
2-Bromo-4-nitroanisole is not an end-product but a versatile intermediate. Its value lies in the selective transformations of its functional groups.
Reduction of the Nitro Group
A primary application is the reduction of the nitro group to form 3-Bromo-4-methoxyaniline .[5] This transformation is critical as it introduces a nucleophilic amino group, which is a precursor for countless pharmaceuticals and dyes. Common reducing agents include tin(II) chloride (SnCl2) or catalytic hydrogenation.[6] The resulting aniline is a key intermediate for preparing analogs of drugs like the anticancer agent Combretastatin A-4.[6]
The diagram below outlines this crucial transformation.
Caption: Reduction of 2-Bromo-4-nitroanisole to its aniline derivative.
Nucleophilic Aromatic Substitution
The bromine atom can be displaced by various nucleophiles, although this is less common due to the deactivating effect of the ortho-methoxy group. However, under specific conditions, it can participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of carbon-carbon bonds.
Relevance in Drug Development and Agrochemicals
The true value of 2-Bromo-4-nitroanisole is demonstrated by its role as a building block in synthesizing complex, biologically active molecules.
-
Pharmaceuticals: As mentioned, its aniline derivative is used in synthesizing kinase inhibitors and other anticancer agents.[6] The bromo-methoxyphenyl motif is present in various drug candidates.
-
Agrochemicals: The unique electronic and steric properties imparted by its substituents make it a valuable precursor for creating novel herbicides, fungicides, and insecticides.[1][2]
-
Dyes and Materials: The chromophoric properties of the nitroaromatic system, and the reactive handle of the resulting aniline, make it useful in the synthesis of specialized dyes.[4]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Bromo-4-nitroanisole is essential. It is classified as an irritant and may be toxic if ingested, inhaled, or absorbed through the skin.
Table 2: GHS Hazard Information for 2-Bromo-4-nitroanisole
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | Acute Tox. (Oral, Dermal, Inhalation) |
Source: Aggregated GHS information.[3]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place in a tightly sealed container.[4]
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While the molecular formula C8H8BrNO3 can describe multiple isomers, 2-bromo-1-methoxy-4-nitrobenzene (commonly known as 2-Bromo-4-nitroanisole) stands out for its significant role in applied organic synthesis. Its predictable and high-yield synthesis, combined with the versatile reactivity of its three distinct functional groups, establishes it as a valuable intermediate for professionals in drug development, agrochemical research, and material science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in creating next-generation chemical entities.
References
- Google Patents. (2011). Method for preparing 3-bromo-4-methoxyaniline.
-
PubChem. (n.d.). 2-Bromo-4-nitroanisole. National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex International. (n.d.). 4-Bromo-2-nitroanisole. Available at: [Link]
Sources
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